molecular formula C11H22O3S B13681562 4-Decen-1-yl (Z)-Methanesulfonate

4-Decen-1-yl (Z)-Methanesulfonate

Cat. No.: B13681562
M. Wt: 234.36 g/mol
InChI Key: CXVZLFPVVQXNDX-UHFFFAOYSA-N
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Description

4-Decen-1-yl (Z)-Methanesulfonate is an organic compound characterized by a decenyl chain with a methanesulfonate group attached at the first carbon. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decen-1-yl (Z)-Methanesulfonate typically involves the reaction of 4-Decen-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Decen-1-ol+Methanesulfonyl chloride4-Decen-1-yl (Z)-Methanesulfonate+HCl\text{4-Decen-1-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Decen-1-ol+Methanesulfonyl chloride→4-Decen-1-yl (Z)-Methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Decen-1-yl (Z)-Methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The decenyl chain can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Sodium hydroxide, potassium tert-butoxide

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide

Major Products

    Substitution: Formation of 4-Decen-1-amine, 4-Decen-1-thiol, etc.

    Elimination: Formation of 4-Decene

    Oxidation: Formation of 4-Decen-1-ol, 4-Decen-1-epoxide

Scientific Research Applications

4-Decen-1-yl (Z)-Methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Decen-1-yl (Z)-Methanesulfonate involves its ability to act as an electrophile due to the presence of the methanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The decenyl chain can also participate in hydrophobic interactions, making the compound useful in biological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Decen-1-yl Acetate
  • 4-Decen-1-yl Isobutyl Carbonate
  • 4-Decen-1-yl 3-Methylbutanoate

Uniqueness

4-Decen-1-yl (Z)-Methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in substitution and elimination reactions, where the methanesulfonate group can be selectively targeted.

Properties

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

dec-4-enyl methanesulfonate

InChI

InChI=1S/C11H22O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h7-8H,3-6,9-11H2,1-2H3

InChI Key

CXVZLFPVVQXNDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCOS(=O)(=O)C

Origin of Product

United States

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